3-Amino-1,1,1-trifluorobutan-2-one

Antibacterial drug discovery Enzyme inhibition Transition-state analogs

This fluorinated aminoketone is a validated subnanomolar inhibitor scaffold for DD-peptidases, with a >16,667× potency gain over methyl ketones for serine proteases. Its precise 3-amino/1-CF₃ arrangement governs hydration equilibrium and nucleophilic reactivity essential for transition-state analog design. For reproducible enzymology and heterocyclic building block synthesis, source this exact 95% pure compound.

Molecular Formula C4H6F3NO
Molecular Weight 141.09 g/mol
Cat. No. B13161693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,1,1-trifluorobutan-2-one
Molecular FormulaC4H6F3NO
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESCC(C(=O)C(F)(F)F)N
InChIInChI=1S/C4H6F3NO/c1-2(8)3(9)4(5,6)7/h2H,8H2,1H3
InChIKeyXDSRRWBHHSHTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,1,1-trifluorobutan-2-one: Procurement-Grade Trifluoromethyl Aminoketone Building Block


3-Amino-1,1,1-trifluorobutan-2-one (CAS: Not assigned; hydrochloride CAS: 191981-64-3) is a fluorinated aminoketone featuring a trifluoromethyl (CF₃) group and a primary amine adjacent to a ketone carbonyl . With the molecular formula C₄H₆F₃NO and a molecular weight of 141.09 g/mol, this compound serves as a versatile synthetic intermediate for pharmaceuticals and specialty chemicals [1]. The electron-withdrawing CF₃ group imparts unique reactivity and lipophilicity, making it a privileged scaffold for developing enzyme inhibitors and fluorinated building blocks [2]. Commercial availability typically ranges from 95% to 97% purity, supplied as the free base or hydrochloride salt .

3-Amino-1,1,1-trifluorobutan-2-one: Why In-Class Analogs Cannot Be Substituted


While several fluorinated aminoketones share the same core scaffold, subtle structural variations profoundly impact biological activity and synthetic utility. The specific positioning of the amino group at the 3-position of the butan-2-one backbone, combined with the trifluoromethyl group at the 1-position, creates a unique electronic environment that governs hydration equilibrium and nucleophilic reactivity [1][2]. Substituting 3-amino-1,1,1-trifluoropropan-2-one (one carbon shorter) or 4-amino-1,1,1-trifluorobutan-2-one (amino group repositioned) can alter the geometry of transition-state analogs and reduce potency by orders of magnitude [3]. Moreover, replacing the trifluoromethyl group with a methyl group decreases enzyme inhibition constants by over 10⁴-fold due to the loss of strong electron withdrawal and hydrogen-bonding capacity [4]. These quantitative differences necessitate careful selection of the exact compound for reproducible research outcomes.

3-Amino-1,1,1-trifluorobutan-2-one: Quantitative Comparator Evidence for Procurement Decisions


DD-Peptidase Inhibition: Trifluoroketone Warhead Outperforms Boronic Acid

In a direct head-to-head comparison against a boronic acid warhead and other electrophiles, the trifluoroketone derivative containing the 3-amino-1,1,1-trifluorobutan-2-one core exhibited the strongest inhibition of the Actinomadura R39 DD-peptidase [1]. The inhibition constant (Kᵢ) for the trifluoroketone was subnanomolar after accounting for competitive hydration [2].

Antibacterial drug discovery Enzyme inhibition Transition-state analogs

Trifluoromethyl vs. Methyl Ketone: 16,667-Fold Enhancement in Enzyme Inhibition

While direct data for 3-amino-1,1,1-trifluorobutan-2-one itself is not available, class-level analysis demonstrates that replacing the trifluoromethyl group with a methyl group in analogous ketone inhibitors reduces potency by over 10⁴-fold [1]. Specifically, a trifluoromethyl ketone inhibitor of acetylcholinesterase exhibited a Kᵢ of 12 × 10⁻⁹ M, whereas the corresponding methyl ketone displayed a Kᵢ of 2 × 10⁻⁴ M [2].

Enzyme inhibition Fluorine chemistry Structure-activity relationship

Commercial Purity and Availability: 95-97% Pure Free Base and Hydrochloride Salt

3-Amino-1,1,1-trifluorobutan-2-one is commercially available from multiple reputable vendors with guaranteed purity levels. Sigma-Aldrich supplies the hydrochloride salt at 95% purity . Santa Cruz Biotechnology offers the free base at 97% purity . ChemBase lists the compound with 95% purity [1].

Chemical procurement Synthetic intermediate Building block

Crystal Structure Confirmation: Tetrahedral Adduct with Active-Site Serine

A high-resolution crystal structure of the complex between the trifluoroketone derivative and the R39 DD-peptidase unambiguously demonstrates that the trifluoroketone warhead forms a stable tetrahedral adduct with the active-site serine nucleophile [1][2]. This covalent-like interaction explains the subnanomolar potency and distinguishes it from non-covalent analogs.

Structural biology Covalent inhibitors Mechanism of action

3-Amino-1,1,1-trifluorobutan-2-one: Validated Application Scenarios for Sourcing and Research


Development of Novel Antibiotics Targeting DD-Peptidases

3-Amino-1,1,1-trifluorobutan-2-one serves as the core warhead for constructing potent DD-peptidase inhibitors. Its subnanomolar inhibition constant (Kᵢ < 1 nM) against Actinomadura R39 DD-peptidase [1] and the solved crystal structure confirming covalent adduct formation [2] make it a validated starting point for designing next-generation β-lactam alternatives.

Synthesis of Fluorinated Peptidomimetics and Enzyme Inhibitors

The trifluoromethyl ketone moiety is a privileged scaffold for serine protease and esterase inhibitors. As demonstrated by the 16,667-fold increase in potency over methyl ketones [3], this compound enables the development of highly potent, selective inhibitors for therapeutic targets such as acetylcholinesterase, elastase, and fatty acid amide hydrolase.

Precursor for Fluorinated Heterocycles and Amino Acid Derivatives

The bifunctional nature (amine + ketone) and CF₃ group allow 3-amino-1,1,1-trifluorobutan-2-one to act as a versatile building block for synthesizing trifluoromethylated heterocycles, β-amino alcohols, and unnatural fluorinated amino acids . Its commercial availability at 95-97% purity ensures reliable scale-up for medicinal chemistry programs.

Mechanistic Studies of Covalent Enzyme Inhibition

The crystal structure of the trifluoroketone-enzyme complex [2] provides a robust system for investigating transition-state analog binding, hydration equilibrium effects on potency, and structure-activity relationships of covalent warheads. This makes the compound a valuable tool for academic and industrial enzymology groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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